molecular formula C10H9ClINO B8794805 4-chloro-N-cyclopropyl-3-iodoBenzamide

4-chloro-N-cyclopropyl-3-iodoBenzamide

Cat. No. B8794805
M. Wt: 321.54 g/mol
InChI Key: OUTQPCGRZMGGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cyclopropyl-3-iodoBenzamide is a useful research compound. Its molecular formula is C10H9ClINO and its molecular weight is 321.54 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H9ClINO

Molecular Weight

321.54 g/mol

IUPAC Name

4-chloro-N-cyclopropyl-3-iodobenzamide

InChI

InChI=1S/C10H9ClINO/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)

InChI Key

OUTQPCGRZMGGSF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-3-iodobenzoic acid (9.00 g, 31.9 mmol) was heated to 75° C. in thionyl chloride (15 mL) for 4 h. The reaction mixture became homogeneous and was concentrated and dried azeotropically with toluene. The mixture was dissolved in 1,4-dioxane (10 mL), and diisopropylethylamine (11 mL mL, 64 mmol), and cyclopropylamine (2.45 mL, 35 mmol) and stirred at ambient temperature for about 2 h. The reaction was diluted with 50 mL of EtOAc, added to an addition funnel and partitioned with 3 N HCl (aqueous). The organic layers were combined, washed 2 times with 50 mL of 3 N HCl (aqueous), and 2 times with 50 mL of sodium bicarbonate, dried over sodium sulfate, and concentrated via rotovap to give the title compound. Found MS (ES+): 322(M+H)+.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
2.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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